molecular formula C13H11NO2S B1298410 4-[(Pyridin-2-ylthio)methyl]benzoic acid CAS No. 82145-80-0

4-[(Pyridin-2-ylthio)methyl]benzoic acid

Cat. No.: B1298410
CAS No.: 82145-80-0
M. Wt: 245.3 g/mol
InChI Key: WVJPZRUUOGYPAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(Pyridin-2-ylthio)methyl]benzoic acid is an organic compound with the molecular formula C13H11NO2S. It is characterized by a benzoic acid moiety substituted with a pyridin-2-ylthio group at the para position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(Pyridin-2-ylthio)methyl]benzoic acid typically involves the reaction of 4-(chloromethyl)benzoic acid with 2-mercaptopyridine. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF). The reaction mixture is stirred at elevated temperatures to facilitate the substitution reaction, resulting in the formation of the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 4-[(Pyridin-2-ylthio)methyl]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-[(Pyridin-2-ylthio)methyl]benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.

    Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-[(Pyridin-2-ylthio)methyl]benzoic acid and its derivatives involves interaction with specific molecular targets. For instance, the compound may inhibit enzymes or receptors involved in disease pathways. The pyridin-2-ylthio group can enhance binding affinity to target proteins, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular pathways and targets involved .

Comparison with Similar Compounds

  • 4-[(Pyridin-3-ylthio)methyl]benzoic acid
  • 4-[(Pyridin-4-ylthio)methyl]benzoic acid
  • 4-[(Pyridin-2-ylthio)methyl]phenol

Comparison: 4-[(Pyridin-2-ylthio)methyl]benzoic acid is unique due to the position of the pyridin-2-ylthio group, which can influence its chemical reactivity and biological activity. Compared to its isomers, such as 4-[(Pyridin-3-ylthio)methyl]benzoic acid, the 2-position of the pyridine ring may offer distinct binding interactions with biological targets, potentially leading to different pharmacological profiles .

Properties

IUPAC Name

4-(pyridin-2-ylsulfanylmethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2S/c15-13(16)11-6-4-10(5-7-11)9-17-12-3-1-2-8-14-12/h1-8H,9H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVJPZRUUOGYPAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)SCC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60350654
Record name 4-(pyridin-2-ylsulfanylmethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60350654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82145-80-0
Record name 4-[(2-Pyridinylthio)methyl]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82145-80-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(pyridin-2-ylsulfanylmethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60350654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.